3-(5-((Methylthio)methyl)furan-2-yl)pyridine
Overview
Description
3-(5-((methylthio)methyl)furan-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a furan ring, which is further modified with a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((methylthio)methyl)furan-2-yl)pyridine typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the methylthio group: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiolate as the nucleophile.
Coupling with pyridine: The final step involves coupling the furan ring with a pyridine ring, which can be achieved through cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-((methylthio)methyl)furan-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group or to modify the furan ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
3-(5-((methylthio)methyl)furan-2-yl)pyridine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and as a potential ligand for biological targets.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: The compound can be used in the development of new materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-(5-((methylthio)methyl)furan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(methylthio)furan: This compound is similar in structure but lacks the pyridine ring.
5-(Furan-3-yl)-2-methylpent-1-en-3-one: This compound features a furan ring but has different substituents and lacks the pyridine ring.
Uniqueness
3-(5-((methylthio)methyl)furan-2-yl)pyridine is unique due to the presence of both the furan and pyridine rings, as well as the methylthio group. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
859239-20-6 |
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Molecular Formula |
C11H11NOS |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
3-[5-(methylsulfanylmethyl)furan-2-yl]pyridine |
InChI |
InChI=1S/C11H11NOS/c1-14-8-10-4-5-11(13-10)9-3-2-6-12-7-9/h2-7H,8H2,1H3 |
InChI Key |
QSLAHFFHHYZNQL-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=CC=C(O1)C2=CN=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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